2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one
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Overview
Description
2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[321]octan-8-yl]ethan-1-one is a complex organic compound featuring a chlorophenyl group, a triazole ring, and an azabicyclooctane structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the Azabicyclooctane Moiety: This step often involves the use of bicyclic amines and specific catalysts to form the azabicyclooctane structure.
Coupling Reactions: The final step involves coupling the triazole and azabicyclooctane intermediates with the 4-chlorophenyl ethanone through a series of nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanone moiety, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the ketone group, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity, making it a valuable intermediate in organic synthesis.
Biology
Biologically, it is investigated for its potential interactions with neurotransmitter systems, which could lead to new treatments for neurological disorders.
Medicine
In medicine, the compound is explored for its potential as a therapeutic agent in the treatment of conditions such as anxiety, depression, and schizophrenia.
Industry
Industrially, it could be used in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one involves its interaction with specific molecular targets in the brain, such as neurotransmitter receptors. The triazole ring and azabicyclooctane structure are believed to play crucial roles in binding to these receptors, modulating their activity and thereby influencing neurological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)propyl]ethan-1-one
- 2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)butyl]ethan-1-one
Uniqueness
Compared to similar compounds, 2-(4-chlorophenyl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one stands out due to its azabicyclooctane structure, which may confer unique binding properties and pharmacological effects. This structural feature could enhance its specificity and efficacy as a therapeutic agent.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O/c18-13-3-1-12(2-4-13)9-17(23)22-14-5-6-15(22)11-16(10-14)21-8-7-19-20-21/h1-4,7-8,14-16H,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBNGIXFFFIGYQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)CC3=CC=C(C=C3)Cl)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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